molecular formula C10H8BrNS B1342366 4-Benzyl-2-bromothiazole CAS No. 73553-79-4

4-Benzyl-2-bromothiazole

Cat. No.: B1342366
CAS No.: 73553-79-4
M. Wt: 254.15 g/mol
InChI Key: VYIKIPBSSDODGH-UHFFFAOYSA-N
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Description

4-Benzyl-2-bromothiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 2-position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-bromothiazole typically involves the bromination of 4-benzylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-bromothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-2-bromothiazole and its derivatives are being explored for their potential as therapeutic agents. The thiazole ring structure is known for conferring various biological activities, making these compounds valuable in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted that certain thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.6 to 125 µg/mL against E. coli and Candida albicans .

Anticancer Properties

The compound has also been assessed for anticancer potential. Some studies have reported that thiazole derivatives can inhibit cancer cell growth through apoptosis induction in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells . The mechanism often involves the modulation of apoptotic pathways, indicating a promising avenue for cancer therapy.

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as a pesticide or fungicide. The thiazole ring is known for its ability to interact with biological systems, which can be harnessed for protecting crops from diseases.

Fungicidal Activity

Thiazole compounds have shown efficacy as systemic fungicides against a variety of plant pathogens. For example, they can prevent diseases such as scab in pears and anthracnose in various fruits . The structural characteristics of this compound may enhance its effectiveness compared to other agricultural chemicals.

Material Science

In addition to biological applications, this compound is being explored for its potential use in material science, particularly in the development of novel materials with unique properties.

Nanotechnology

The integration of thiazole compounds into nanotechnology applications is an emerging field. Thiazoles can serve as building blocks for creating nanoparticles that exhibit specific functionalities, such as enhanced drug delivery systems or biosensors . The unique chemical properties of this compound could lead to innovative applications in biomedicine and environmental sensing.

Case Studies

Study Application Findings
Singh et al., 2022AntimicrobialReported MIC values of 15.6–125 µg/mL against E. coli and C. albicans
Haroun et al., 2021AnticancerDemonstrated apoptosis induction in HepG2 cells with low toxicity
Pawar et al., 2004AgriculturalEffective against scab and anthracnose; potential as a systemic fungicide

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-bromothiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields of research and industry .

Biological Activity

4-Benzyl-2-bromothiazole is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN2SC_{10}H_{8}BrN_{2}S. The compound features a thiazole ring with a bromine atom at the 2-position and a benzyl group at the 4-position. This specific arrangement is believed to enhance its biological activity compared to other thiazole derivatives.

Property Details
Molecular FormulaC10H8BrN2SC_{10}H_{8}BrN_{2}S
Structural FeaturesThiazole ring, bromine substitution, benzyl group
Biological ActivitiesAntimicrobial, anticancer, anti-inflammatory

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:
In a study by Karegoudar et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. Research has indicated that related compounds can inhibit specific molecular targets associated with cancer cell growth.

Research Findings:
A study highlighted that thiazoles could interact with cellular pathways involved in tumorigenesis, leading to apoptosis in cancer cells . The presence of the bromine atom and benzyl group in this compound may enhance its interaction with these targets, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action: The compound may inhibit microbial enzymes or alter membrane permeability.
  • Anticancer Mechanism: It can induce apoptosis by activating caspases or inhibiting cell cycle progression.
  • Anti-inflammatory Effects: It may reduce the production of inflammatory mediators by interfering with signaling pathways.

Properties

IUPAC Name

4-benzyl-2-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIKIPBSSDODGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607170
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73553-79-4
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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